

# Discovery and history of adamantane derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Bromoadamantane*

Cat. No.: *B121549*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Adamantane Derivatives

## Introduction

Adamantane, a tricyclic alkane ( $C_{10}H_{16}$ ), is a unique and highly stable hydrocarbon characterized by its rigid, cage-like structure that is a subunit of the diamond lattice. This structural feature, termed a diamondoid, imparts exceptional properties such as high thermal stability, lipophilicity, and a three-dimensional architecture. First discovered in 1933, adamantane remained a chemical curiosity until an efficient synthesis was developed in the 1950s. This breakthrough unlocked its potential as a versatile scaffold in medicinal chemistry. The incorporation of the adamantyl moiety into pharmacologically active molecules has led to the development of a diverse range of therapeutic agents, from antivirals and neuroprotective drugs to treatments for metabolic diseases. This guide provides a comprehensive overview of the discovery of adamantane and the historical development of its key derivatives, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols that underpinned their creation.

## The Discovery and Synthesis of the Adamantane Core

### Initial Isolation and First Synthesis

The existence of adamantane was first postulated in 1924, but it was not until 1933 that it was successfully isolated.<sup>[1]</sup> Czech chemists Stanislav Landa and V. Machacek discovered the

compound in minute quantities by fractionally distilling petroleum from the Hodonín oil field in Czechoslovakia.[2][3][4][5] They noted its unusually high melting and boiling points for its molecular weight and, due to its structural similarity to diamond, it was named "adamantane," derived from the Greek adamantinos (relating to steel or diamond).[1][2][4]

The first laboratory synthesis was achieved by Vladimir Prelog in 1941.[2][3][5][6] This multi-step process, starting from a precursor known as Meerwein's ester, was complex and produced the target molecule in a very low yield (less than 1%).[6][7]

## The Schleyer Synthesis: A Breakthrough in Accessibility

For over two decades, the difficulty of its synthesis limited the study of adamantane. A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered an astonishingly efficient method. By treating a readily available precursor, the endo-isomer of tetrahydrodicyclopentadiene, with a Lewis acid catalyst like aluminum chloride, he could induce a thermodynamically driven rearrangement to the exceptionally stable adamantane cage.[6][8] This method dramatically increased the yield to 30-40%, and subsequent refinements have pushed it to over 90%, making adamantane an inexpensive and readily available starting material for research and drug development.[4]

## Adamantane Derivatives in Infectious Disease: The First Antivirals

The development of adamantane-based drugs began in earnest in the 1960s, leading to the first orally administered antiviral agents specifically targeting influenza.

### Amantadine and Rimantadine

In 1963, scientists at Du Pont & Co. discovered the antiviral properties of amantadine (1-aminoadamantane).[9][10] This discovery led to its approval in 1966 for the prophylaxis of influenza A.[9] A close derivative, rimantadine, was discovered in 1963 and approved by the FDA in 1994, offering a similar mechanism with a potentially better side-effect profile.[11][12]

Mechanism of Action: Both amantadine and rimantadine target the M2 proton channel of the influenza A virus.[12][13][14] This channel is essential for the virus to uncoat and release its

genetic material into the host cell. By blocking this channel, the drugs prevent the acidification of the virion interior, halting the replication cycle at an early stage.[12][14]



[Click to download full resolution via product page](#)

## Quantitative Antiviral Activity Data

Widespread resistance, primarily through the S31N mutation in the M2 channel, has rendered amantadine and rimantadine largely ineffective against modern influenza strains.[\[12\]](#) However, research into new adamantane derivatives targeting these resistant strains continues.

| Compound                    | Virus Strain          | Assay Type           | EC <sub>50</sub> (μM) | Reference            |
|-----------------------------|-----------------------|----------------------|-----------------------|----------------------|
| 10c (Pyrimidine derivative) | A/WSN/33 (H1N1, S31N) | CPE Assay            | 3.4 ± 0.8             | <a href="#">[15]</a> |
| 16d (Pyridine derivative)   | A/WSN/33 (H1N1, S31N) | CPE Assay            | 3.2 ± 0.7             | <a href="#">[15]</a> |
| Amantadine                  | SARS-CoV-2            | In Vitro Replication | ~83 - 119             | <a href="#">[16]</a> |
| Rimantadine                 | SARS-CoV-2 (Omicron)  | In Vitro Replication | 17.8                  | <a href="#">[17]</a> |

## Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This protocol provides a general methodology for determining the antiviral efficacy of a compound by measuring the inhibition of virus-induced cell death.

- **Cell Seeding:** Seed a 96-well plate with a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) at a density that will form a confluent monolayer within 24 hours.
- **Compound Preparation:** Prepare serial dilutions of the test compound (e.g., an adamantane derivative) in a culture medium.
- **Infection and Treatment:** After 24 hours, remove the growth medium from the cells. Infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
- **Incubation:** Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

- Quantification of Cell Viability: Assess cell viability using a colorimetric assay. For example, add a solution of MTS or MTT reagent to each well. Living cells metabolize the reagent into a colored formazan product.
- Data Analysis: Measure the absorbance of each well using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC<sub>50</sub> (50% effective concentration) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

## Adamantane in Neurology: Modulating Brain Receptors

The therapeutic applications of adamantane derivatives expanded serendipitously from virology into neurology.

### Amantadine for Parkinson's Disease

In 1968, a patient taking amantadine for influenza reported a marked improvement in her Parkinson's disease symptoms.<sup>[9]</sup> This chance observation was confirmed in clinical studies, leading to the drug's approval for this new indication. Its mechanism in Parkinson's is complex but is thought to involve the potentiation of dopaminergic responses and non-competitive antagonism of NMDA-type glutamate receptors.<sup>[11]</sup>

### Memantine for Alzheimer's Disease

Memantine was first synthesized in 1963 and was later found to have activity in the central nervous system.<sup>[18]</sup> After its NMDA receptor antagonist properties were identified in 1989, it was developed for the treatment of moderate-to-severe Alzheimer's disease, gaining FDA approval in 2003.<sup>[18]</sup>

Mechanism of Action: Alzheimer's disease is associated with excessive glutamate activity, which leads to neuronal damage through a process called excitotoxicity. This is mediated by the overstimulation of NMDA receptors. Memantine acts as a low-affinity, uncompetitive open-channel blocker of the NMDA receptor.<sup>[19][20][21]</sup> Under normal physiological conditions, it does not interfere with the transient glutamate signals required for learning and memory.

However, under the pathological conditions of chronic overstimulation seen in Alzheimer's, it preferentially enters and blocks the open ion channel, preventing the excessive influx of  $\text{Ca}^{2+}$  ions and mitigating neuronal damage.[20][21][22]



[Click to download full resolution via product page](#)

## Quantitative Receptor Binding Data

The unique therapeutic profile of memantine stems from its specific binding kinetics at the NMDA receptor.

| Compound  | Receptor/Target                     | Binding Parameter                  | Value                        | Reference |
|-----------|-------------------------------------|------------------------------------|------------------------------|-----------|
| Memantine | NMDA Receptor                       | Uncompetitive open-channel blocker | Low-affinity, rapid off-rate | [20]      |
| Memantine | 5-HT <sub>3</sub> Receptor          | Antagonist (IC <sub>50</sub> )     | ~1.0 μM                      | [18]      |
| Memantine | α7 Nicotinic Acetylcholine Receptor | Antagonist (IC <sub>50</sub> )     | ~0.34 - 5 μM                 | [18]      |

## Adamantane in Metabolic Disease: DPP-4 Inhibitors

The rigid adamantane scaffold has also been successfully incorporated into drugs for metabolic disorders, most notably type 2 diabetes.

### Vildagliptin and Saxagliptin

Vildagliptin, developed by Novartis, was first approved in 2007.[23] It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). Saxagliptin is another adamantane-containing DPP-4 inhibitor.

**Mechanism of Action:** The incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released after a meal and stimulate insulin secretion in a glucose-dependent manner. DPP-4 is the enzyme responsible for rapidly inactivating these hormones. By inhibiting DPP-4, vildagliptin increases the levels of active incretin hormones. This enhances the insulin response to meals, suppresses glucagon secretion, and ultimately improves glycemic control in patients with type 2 diabetes.[23][24]



[Click to download full resolution via product page](#)

## Key Experimental Protocols: Synthesis

The availability of adamantane and its derivatives is predicated on robust synthetic chemistry.

### Synthesis of Adamantane via Lewis Acid Catalysis

This protocol is adapted from the Organic Syntheses procedure based on Schleyer's discovery.

- Reactant Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous aluminum chloride.
- Addition of Precursor: Slowly add molten endo-tetrahydrodicyclopentadiene to the stirring aluminum chloride. The reaction is exothermic.[25]

- Heating and Rearrangement: Heat the reaction mixture to 150-180°C with vigorous stirring for 8-12 hours.[25] During this time, the strained hydrocarbon rearranges to the thermodynamically stable adamantane. Aluminum chloride will sublime and should be periodically pushed back into the reaction mixture.
- Workup: Cool the reaction mixture. The product, a brown mush, is carefully decanted from the black tarry lower layer.
- Isolation: The crude adamantane is suspended in petroleum ether and warmed until dissolved. The solution is decolorized with charcoal and filtered.
- Purification: The filtrate is concentrated, and upon cooling, adamantane crystallizes as a white solid. It can be further purified by sublimation or recrystallization. The melting point should be determined in a sealed capillary tube.[25]

## Synthesis of Memantine Hydrochloride

This is a simplified two-step, one-pot procedure for producing memantine.[26]

[Click to download full resolution via product page](#)

- Step 1: Formation of the Formamide Intermediate:
  - Slowly add 1,3-dimethyladamantane to nitric acid at 20-25°C with stirring.[26]
  - After one hour, add formamide to the mixture.
  - Heat the reaction to 85°C for 2 hours to drive the Ritter-type reaction.[26]
- Step 2: Hydrolysis and Salt Formation:
  - Cool the reaction mixture and extract the intermediate product, N-(3,5-dimethyladamantan-1-yl)formamide, using dichloromethane.
  - Combine the organic extract with a 21% aqueous solution of hydrochloric acid.

- Heat the biphasic mixture to reflux for at least 1 hour to hydrolyze the formamide.[\[26\]](#)
- Upon cooling, the product, memantine hydrochloride, crystallizes from the aqueous layer.
- Purification: The crystals are collected by filtration, washed, and dried to yield the final product. Purity can be assessed by GC-MS.[\[26\]](#)

## Conclusion

The journey of adamantane from a trace component in crude oil to a privileged scaffold in modern pharmacology is a testament to both serendipity and rational drug design. Its unique, rigid, and lipophilic structure has been masterfully exploited to create therapies for a wide spectrum of human diseases, including viral infections, neurodegenerative disorders, and metabolic conditions. The history of adamantane derivatives highlights the profound impact that a single molecular framework can have on medicine. As synthetic methodologies advance and our understanding of biological targets deepens, the adamantane core will undoubtedly continue to serve as a foundation for the development of novel and impactful therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Adamantane - Wikiwand [wikiwand.com]
- 2. worldscientific.com [worldscientific.com]
- 3. worldscientific.com [worldscientific.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. adamantanes [ursula.chem.yale.edu]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]

- 9. Amantadine - Wikipedia [en.wikipedia.org]
- 10. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rimantadine [medbox.iiab.me]
- 12. Rimantadine - Wikipedia [en.wikipedia.org]
- 13. Antiviral drug - Wikipedia [en.wikipedia.org]
- 14. Rimantadine | Influenza, Antiviral, Treatment | Britannica [britannica.com]
- 15. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amantadine Inhibits SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Memantine - Wikipedia [en.wikipedia.org]
- 19. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 24. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of adamantane derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121549#discovery-and-history-of-adamantane-derivatives>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)